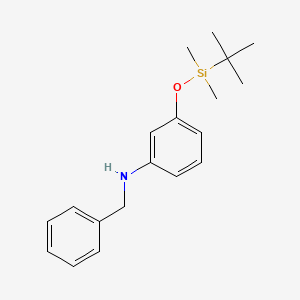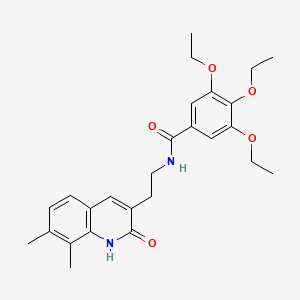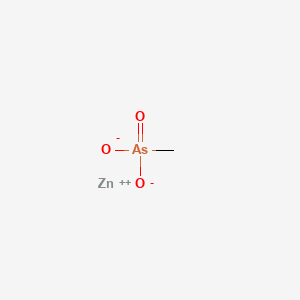
zinc;methyl-dioxido-oxo-λ5-arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
The synthesis of zinc;methyl-dioxido-oxo-λ5-arsane typically involves the reaction of methanearsonic acid with zinc salts. One common method is to dissolve methanearsonic acid in ethanol and then add a solution of zinc chloride. The reaction mixture is then heated to facilitate the formation of the zinc salt . Industrial production methods may involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Zinc;methyl-dioxido-oxo-λ5-arsane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of arsenic acid derivatives, while reduction could yield methylarsine compounds .
Aplicaciones Científicas De Investigación
Zinc;methyl-dioxido-oxo-λ5-arsane has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of organoarsenic compounds. In biology, it has been studied for its potential use in biosensors due to its unique electronic properties . In medicine, research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer . Industrially, it is used in the production of advanced materials, such as photoresists for lithography .
Mecanismo De Acción
The mechanism of action of zinc;methyl-dioxido-oxo-λ5-arsane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated by the arsenic atom, which can form covalent bonds with thiol groups in proteins . In industrial applications, its mechanism of action may involve the formation of stable complexes with other compounds, enhancing the properties of the final product .
Comparación Con Compuestos Similares
Zinc;methyl-dioxido-oxo-λ5-arsane can be compared with other similar compounds, such as methanearsonic acid, calcium salt, and methanearsonic acid, silver salt . These compounds share similar chemical structures but differ in their metal cations, which can influence their chemical properties and applications. For example, the calcium salt may have different solubility properties compared to the zinc salt, while the silver salt may exhibit unique antimicrobial properties .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties make it a valuable reagent and material in various scientific and industrial processes
Propiedades
Número CAS |
20324-26-9 |
|---|---|
Fórmula molecular |
CH3AsO3Zn |
Peso molecular |
203.3 g/mol |
Nombre IUPAC |
zinc;methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO3.Zn/c1-2(3,4)5;/h1H3,(H2,3,4,5);/q;+2/p-2 |
Clave InChI |
CXQXDWJDXDBUOQ-UHFFFAOYSA-L |
SMILES canónico |
C[As](=O)([O-])[O-].[Zn+2] |
Números CAS relacionados |
124-58-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14119961.png)

![2-(3-Iodophenyl)benzo[d]oxazol-6-amine](/img/structure/B14119973.png)
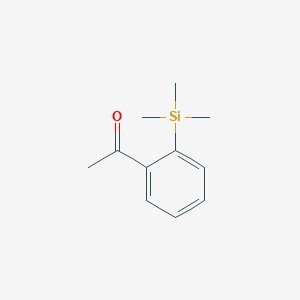
![3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14119978.png)
amine](/img/structure/B14119982.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14119987.png)
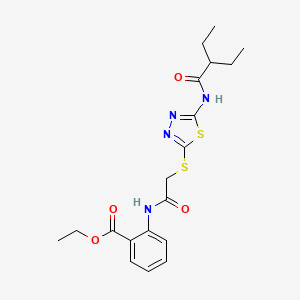
![(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine](/img/structure/B14120007.png)
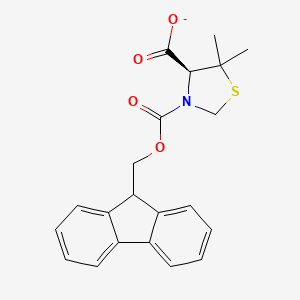

![[3,5-Bis(trifluoromethyl)phenyl]-[2-[2-[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]phosphane](/img/structure/B14120026.png)
